Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.28844 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro octane core. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- 2,6-Diazaspiro[3.4]octane
Uniqueness
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate stands out due to its specific substitution pattern and the presence of a benzyl group, which imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in research and development .
Biological Activity
Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.29 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3
The compound features a spirocyclic structure that incorporates both nitrogen and carbon atoms, contributing to its distinct chemical properties and potential biological activities.
Biological Activity Overview
This compound exhibits various biological activities, particularly as an enzyme inhibitor. Its unique structure allows it to interact with multiple biological targets, modulating their activity and leading to potential therapeutic effects.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, resulting in the modulation of their activity. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key metabolic enzymes, affecting various biochemical pathways.
- Alteration of Cellular Signaling : By interacting with cellular receptors, it may influence signaling cascades critical for cell function.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown effectiveness against pathogens such as Mycobacterium tuberculosis. For example, modifications around the diazaspiro core have resulted in potent antitubercular agents with minimal inhibitory concentrations as low as 0.016 μg/mL .
- Cancer Therapeutics : The compound has been explored for its role as a potential drug candidate for cancer treatment. Its ability to inhibit specific protein interactions involved in tumor growth makes it a promising candidate for further development .
- Diabetes Treatment : Studies suggest that this compound may modulate insulin signaling pathways, offering potential benefits for diabetes management .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate | C14H18N2O2 | Enzyme inhibition |
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate | C13H16N2O4 | Antimicrobial properties |
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate | C13H16N2O4 | Potential anticancer activity |
The table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of structural features in drug design.
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Inhibition Studies : In vitro studies showed that this compound effectively inhibited specific enzymes involved in metabolic pathways relevant to cancer progression.
- Drug Development Initiatives : Ongoing research aims to optimize the structure of this compound to enhance its efficacy and safety profile for clinical applications.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-12-6-14(8-15-12)9-16(10-14)13(18)19-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
InChI Key |
XUSVVYKRDIJXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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